6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have been focusing on the systematic investigation of synthesizing new substituted tricyclic compounds, including derivatives similar to the requested compound. These efforts involve the synthesis from starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to products evaluated for their biological activity (Mittal, Sarode, & Vidyasagar, 2011). Another study demonstrated the synthesis of tetrahydrobenzothiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing a methodological approach to obtaining compounds with potential scientific applications (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial and Antiproliferative Activities
Several studies have highlighted the antimicrobial and antiproliferative activities of compounds structurally related to "6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine". For instance, derivatives have been evaluated for their antibacterial and antifungal activities against a variety of pathogens, showing significant bioactivity. This suggests potential applications in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011; Patel & Agravat, 2007). Additionally, the antiproliferative activity of certain derivatives against human cancer cell lines has been reported, indicating their potential in cancer research (Mallesha et al., 2012).
Herbicidal Activity
Research has also explored the herbicidal activities of 2-(phenylsulfonylamino)pyrimidine derivatives, revealing that some synthesized compounds exhibit definite herbicidal activities. This points towards potential agricultural applications, particularly in the development of new herbicides (Yang Huazheng, 2011).
Gas Separation Applications
Furthermore, compounds with structural similarities have been investigated for their applications in gas separation, highlighting the versatility and potential industrial applications of these molecules (Fang, Kita, & Okamoto, 2000).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 6-[4-(benzenesulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of the FGFR signaling pathway affects these processes. The downstream signaling pathways affected include RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,16-6-2-1-3-7-16)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-17-8-4-5-9-20-17/h1-9,14-15H,10-13H2,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOBIOLSITEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.